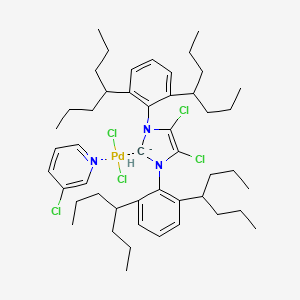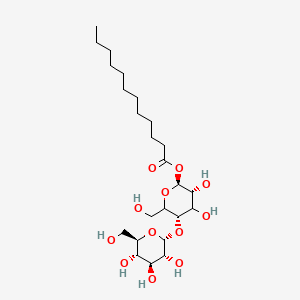
4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate is a biochemical compound with the molecular formula C24H44O12 and a molecular weight of 524.6 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties that make it a valuable tool in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate can be achieved through enzymatic catalysis, where glucose and glucoside are combined under specific conditions . This method involves the use of enzymes to facilitate the reaction, ensuring high specificity and yield.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of glucose from natural sources such as sugar cane or sugar beet. The extracted glucose undergoes saccharification, purification, and crystallization to achieve the desired purity . Enzymatic synthesis is also employed on an industrial scale to produce this compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and glycosyl donors for glycosylation . The conditions for these reactions vary, with hydrolysis typically occurring in aqueous solutions, oxidation requiring specific oxidizing agents, and glycosylation involving the use of glycosyl donors under controlled conditions .
Major Products Formed: The major products formed from these reactions include various glycosides and oxidized derivatives of the original compound . These products are valuable for further research and application in different scientific fields.
Aplicaciones Científicas De Investigación
4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate has a wide range of scientific research applications. In chemistry, it is used as a substrate for studying enzymatic reactions and glycosylation processes . In biology, it serves as a tool for investigating carbohydrate metabolism and cellular processes involving glycosides . In medicine, this compound is utilized in the development of therapeutic agents and diagnostic tools . Additionally, it has industrial applications in the production of bioactive compounds and as an additive in various products .
Mecanismo De Acción
The mechanism of action of 4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate involves its interaction with specific enzymes and molecular targets. The compound acts as a substrate for glycosylation reactions, where it donates its glycosyl group to acceptor molecules . This process is facilitated by enzymes such as glycosyltransferases, which catalyze the transfer of the glycosyl group to the target molecule . The resulting glycosylated products play crucial roles in various biological processes, including cell signaling, metabolism, and structural integrity .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 4-O-Alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-dodecanoate include cellobiose, lactose, maltose, and other glycosides . These compounds share structural similarities, such as the presence of glycosidic bonds and glucose units .
Uniqueness: What sets this compound apart from these similar compounds is its unique dodecanoate group, which imparts distinct properties and functionalities . This structural feature enhances its solubility, stability, and reactivity, making it a valuable compound for specific scientific applications .
Propiedades
Fórmula molecular |
C24H44O12 |
|---|---|
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
[(2S,3R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate |
InChI |
InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-16(27)35-23-21(32)19(30)22(15(13-26)34-23)36-24-20(31)18(29)17(28)14(12-25)33-24/h14-15,17-26,28-32H,2-13H2,1H3/t14-,15?,17-,18+,19?,20-,21-,22-,23+,24-/m1/s1 |
Clave InChI |
QUZIQDPFBOROML-ATRIQKIRSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)O[C@H]1[C@@H](C([C@@H](C(O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


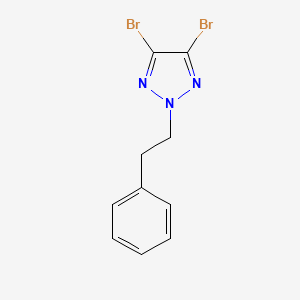
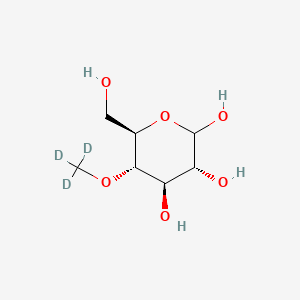
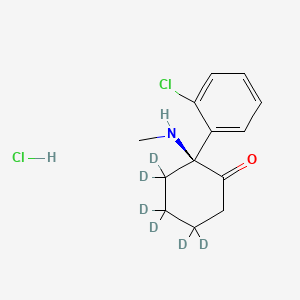
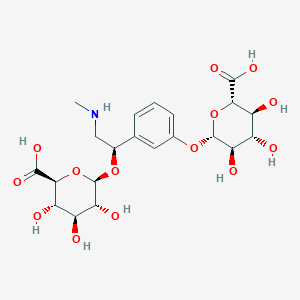
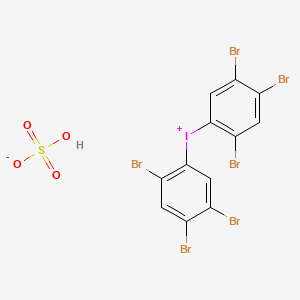
![[2R-(2R*,3R*,11R*,12R*)]-N,N,N',N',N'',N'',N''',N'''-Octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide](/img/structure/B13849133.png)
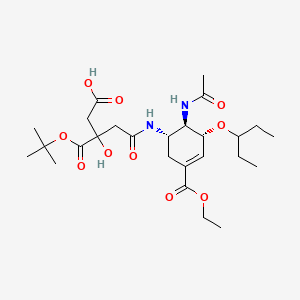
![[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B13849139.png)
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13849142.png)
![N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide](/img/structure/B13849149.png)
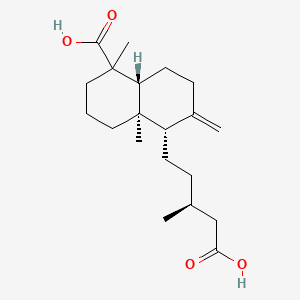
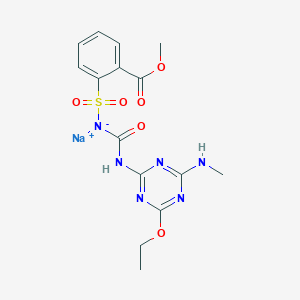
![[6-phenyl-piperidin-(2Z)-ylidene]-hydrazine](/img/structure/B13849169.png)
